molecular formula C17H9ClF7NO6 B5324218 5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate

5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate

Cat. No.: B5324218
M. Wt: 491.7 g/mol
InChI Key: HILVYSGUJGTKOF-UHFFFAOYSA-N
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Description

5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: The reaction between 2-chloro-5-(trifluoromethyl)phenol and 2-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate under basic conditions to form the phenoxy intermediate.

    Nitration: The nitration of the phenoxy intermediate using nitric acid and sulfuric acid to introduce the nitro group.

    Final coupling: The coupling of the nitrated intermediate with 2,3,3,3-tetrafluoro-2-methoxypropanoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate undergoes various chemical reactions, including:

    Substitution reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.

    Reduction reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation reactions: The phenoxy group can undergo oxidation to form quinones under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Amino derivatives: Formed from the reduction of the nitro group.

    Quinones: Formed from the oxidation of the phenoxy group.

Scientific Research Applications

5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to and modify proteins, enzymes, or receptors, thereby altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-[2-chloro-5-(trifluoromethyl)phenyl]furfural: Shares the trifluoromethyl and chloro groups but differs in the presence of a furfural moiety.

    2-chloro-5-(trifluoromethyl)pyridine: Contains similar functional groups but has a pyridine ring instead of a phenoxy group.

    Acifluorfen: Similar in having a trifluoromethyl and nitro group but differs in the overall structure and specific functional groups.

Uniqueness

5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate is unique due to its combination of multiple fluorine atoms, a nitro group, and a chloro group, which confer distinct reactivity and potential applications. Its specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

[5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenyl] 2,3,3,3-tetrafluoro-2-methoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF7NO6/c1-30-15(19,17(23,24)25)14(27)32-13-7-9(3-5-11(13)26(28)29)31-12-6-8(16(20,21)22)2-4-10(12)18/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILVYSGUJGTKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)OC1=C(C=CC(=C1)OC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-])(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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